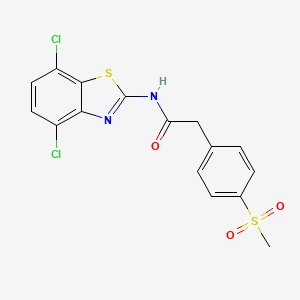

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide

Description

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide is a benzothiazole-derived acetamide featuring a 4,7-dichloro-substituted benzothiazole core linked to a 4-methanesulfonylphenyl group via an acetamide bridge. The dichloro substitution on the benzothiazole ring enhances electron-withdrawing properties, while the methanesulfonyl group contributes to steric bulk and polarity, influencing solubility and intermolecular interactions. Structural validation and crystallographic studies of related compounds (e.g., using SHELX software ) highlight the importance of precise bond geometry and hydrogen-bonding networks in determining stability and reactivity.

Properties

IUPAC Name |

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O3S2/c1-25(22,23)10-4-2-9(3-5-10)8-13(21)19-16-20-14-11(17)6-7-12(18)15(14)24-16/h2-7H,8H2,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWAGIJNEIKLQTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

Chlorination: The benzothiazole core is then chlorinated at the 4 and 7 positions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Acetamide Formation: The chlorinated benzothiazole is reacted with 4-methanesulfonylphenylacetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorinated positions on the benzothiazole ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Antimicrobial Properties

The compound exhibits notable antibacterial and antifungal activities. Research indicates that derivatives of benzothiazole, including N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide, can inhibit bacterial enzymes such as DNA gyrase and dihydroorotase, which are crucial for bacterial growth and survival. This inhibition leads to cell death in susceptible bacterial strains. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

Anthelmintic Activity

The compound has also been tested for anthelmintic properties. It demonstrated promising results in paralyzing and killing worms at lower concentrations compared to standard treatments like piperazine citrate. This suggests its potential use in treating parasitic infections.

Synthetic Pathways

The synthesis of this compound typically involves several key steps:

- Formation of Benzothiazole Core : The initial step involves the synthesis of the benzothiazole core through the reaction of 4,7-dichloro-1,3-benzothiazole with appropriate reagents.

- Substitution Reactions : Subsequent reactions include the introduction of the methanesulfonyl group onto the phenyl ring at position 4. This can be achieved using sulfonation reactions followed by acetamide formation.

- Final Acetylation : The final step involves acetylation to yield the target compound. This process can be optimized using various solvents and reaction conditions to enhance yield and purity .

Therapeutic Potential

Given its diverse biological activities, this compound shows promise in several therapeutic areas:

- Antibiotic Development : Its ability to combat resistant bacterial strains positions it as a candidate for novel antibiotic formulations.

- Antiparasitic Treatments : The anthelmintic properties suggest its application in treating helminth infections.

- Combination Therapies : Research indicates potential synergistic effects when used in combination with other antimicrobial agents, enhancing overall efficacy against resistant pathogens .

Case Studies

Several studies have documented the efficacy of compounds similar to this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antibacterial activity | Demonstrated significant inhibition of bacterial growth against multiple strains. |

| Study B | Anthelmintic evaluation | Showed effective paralysis and mortality rates in treated worms compared to control groups. |

| Study C | Combination therapy | Enhanced activity observed when combined with cell-penetrating peptides against resistant bacteria. |

Mechanism of Action

The mechanism of action of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.

Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.

Signal Transduction: The compound may interfere with intracellular signaling pathways, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Benzothiazole Derivatives

Hydrogen Bonding and Crystallographic Behavior

The target compound’s methanesulfonyl group and acetamide bridge facilitate intermolecular interactions. In contrast:

- Nitro-containing analogs (e.g., ) exhibit head-to-tail packing via C–H∙∙∙O bonds, with nitro groups inducing torsional angles (e.g., O1–N1–C3–C2 = -16.7°) that distort planarity .

- Trifluoromethyl derivatives (e.g., ) prioritize hydrophobic interactions due to CF₃, reducing solubility in polar solvents.

- Carboxamide analogs (e.g., ) replace the acetamide linker with carboxamide, altering conformational flexibility and H-bond donor capacity.

Research Findings and Implications

- Crystallographic Robustness: Compounds like the target derivative benefit from SHELX-refined structures , ensuring accurate geometric parameters for structure-activity relationship (SAR) studies.

- Synthonic Engineering: Substituent choice (e.g., Cl vs. CF₃) directs crystal packing and bioavailability. For instance, dichloro analogs exhibit tighter intermolecular contacts than trifluoromethyl derivatives .

Biological Activity

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound features a benzothiazole moiety, which is known for its diverse pharmacological properties.

Chemical Structure and Properties

The chemical structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H14Cl2N2O2S

- Molecular Weight : 367.26 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The benzothiazole ring can facilitate binding to proteins or enzymes involved in critical cellular pathways. For instance, it may inhibit certain kinases or proteases that play a role in cell proliferation and survival, potentially leading to apoptosis in cancer cells .

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example:

- In vitro studies have demonstrated that benzothiazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

- Mechanistic studies suggest that these compounds may interfere with signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival .

Antibacterial and Antifungal Activity

Benzothiazole derivatives are also recognized for their antibacterial and antifungal activities:

- In vitro evaluations have shown that similar compounds can inhibit the growth of pathogenic bacteria and fungi by disrupting their cellular processes .

- Case studies have reported effective inhibition against strains such as Staphylococcus aureus and Candida albicans, highlighting the potential for therapeutic applications in treating infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:

| Structural Feature | Activity Impact |

|---|---|

| Benzothiazole moiety | Enhances interaction with biological targets |

| Sulfonamide group | Increases solubility and bioavailability |

| Chlorine substitutions | Modulates lipophilicity and receptor binding affinity |

These modifications can significantly influence the compound's efficacy against specific biological targets.

Research Findings

Recent studies have focused on synthesizing and evaluating derivatives of this compound. For example:

- Synthesis Protocols : Various synthetic routes have been developed to create analogs with enhanced biological activity. These often involve coupling reactions between benzothiazole derivatives and aryl acetamides under optimized conditions .

- Biological Evaluation : Compounds are typically screened for their cytotoxicity against cancer cell lines and their antimicrobial efficacy using standardized assays. Results from these evaluations guide further structural modifications to improve potency .

Case Studies

Several case studies illustrate the biological activity of related compounds:

- Study on Anticancer Activity : A derivative demonstrated IC50 values in the low micromolar range against breast cancer cell lines, indicating strong potential for development as an anticancer agent .

- Antibacterial Efficacy : Another study reported a novel derivative with significant antibacterial activity against multidrug-resistant strains, showcasing its potential as a new therapeutic agent in infectious disease management .

Q & A

Q. Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of sulfonamide intermediates.

- Temperature Control : Reflux conditions (e.g., 80–100°C) are often required for complete acylation, as seen in analogous syntheses .

- Catalysts : Dispersed sodium or DMAP accelerates reaction rates .

Q. Example Protocol :

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Acylation | Chloroacetamide, K₂CO₃, DMF, 12h reflux | 50–65% | |

| Purification | Ethanol recrystallization | >90% purity |

Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Basic Research Question

Spectroscopic Methods :

- ¹H/¹³C NMR : To confirm substituent positions on the benzothiazole and methanesulfonylphenyl groups. Aromatic protons typically appear at δ 7.0–8.5 ppm, while methylsulfonyl groups show distinct singlet peaks near δ 3.2 ppm .

- IR Spectroscopy : Key stretches include C=O (1650–1700 cm⁻¹) and S=O (1150–1250 cm⁻¹) .

Q. Crystallographic Techniques :

- Single-Crystal X-ray Diffraction : Resolve molecular geometry and intermolecular interactions. Use SHELX programs (e.g., SHELXL for refinement) to analyze bond lengths, angles, and torsion angles .

- Example: In analogous compounds, the benzothiazole ring exhibits bond lengths of 1.72–1.76 Å for C-S and 1.29 Å for C=N .

How can researchers resolve discrepancies in reported crystallographic data for similar acetamide derivatives?

Advanced Research Question

Discrepancies in bond lengths or angles may arise from twisting effects (e.g., nitro or sulfonyl groups deviating from planarity) or intermolecular interactions (e.g., hydrogen bonding).

- Validation Tools : Use PLATON or CIF-check to validate structural data against established databases .

- Comparative Analysis : Cross-reference with high-resolution structures (e.g., Cambridge Structural Database) to identify outliers. For example, torsional angles >10° in nitro groups indicate conformational flexibility .

Case Study :

In N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, the nitro group’s torsion angle (-16.7°) deviates due to steric hindrance, validated via SHELXL refinement .

What methodologies are employed to evaluate the biological activity of this compound, such as enzyme inhibition?

Advanced Research Question

In Vitro Assays :

- Carbonic Anhydrase Inhibition : Measure IC₅₀ values using stopped-flow CO₂ hydration assays. Compound 20 (a structural analog) showed moderate inhibition (IC₅₀ = 120 nM for CA XII) via competitive binding .

- Dose-Response Studies : Use recombinant enzymes (e.g., CA I, II, IX, XII) and spectrophotometric detection at 348 nm .

Q. Data Interpretation :

- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., chloro vs. methoxy groups) with inhibitory potency.

- Molecular Docking : Simulate binding modes using AutoDock Vina to predict interactions with active-site zinc ions .

How can researchers design experiments to study the impact of substituents on the benzothiazole ring’s electronic properties?

Advanced Research Question

Experimental Design :

Synthetic Variation : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at the 4,7-positions of the benzothiazole ring.

Electrochemical Analysis :

- Cyclic Voltammetry : Measure redox potentials to assess electron density changes.

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict HOMO/LUMO energy gaps .

Case Study :

Replacing chloro with methylsulfonyl groups in analogous compounds increased electron deficiency, altering reactivity in nucleophilic substitutions .

What strategies mitigate side reactions during the synthesis of sulfonamide-containing acetamides?

Advanced Research Question

Common Side Reactions :

- Over-acylation : Occurs with excess chloroacetamide.

- Sulfonamide Hydrolysis : Under acidic or high-temperature conditions.

Q. Mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.